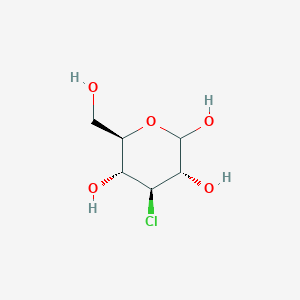
tert-Butyl (6-hydroxyhexyl)oxycarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (6-hydroxyhexyl)oxycarbamate is a chemical compound with the molecular formula C11H23NO4 and a molecular weight of 233.3 g/mol. It is commonly used in organic synthesis and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-hydroxyhexyl)oxycarbamate typically involves the reaction of 6-aminohexanol with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (6-hydroxyhexyl)oxycarbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (6-hydroxyhexyl)oxycarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group for amino acids.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (6-hydroxyhexyl)oxycarbamate involves its ability to act as a protecting group for amino acids. The tert-butyloxycarbonyl (Boc) group protects the amino group during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions to regenerate the free amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Tert-butyloxycarbonylamino)-1-hexanol: Similar structure but lacks the oxy group.
N-Boc-6-aminohexanol: Another compound with a similar Boc-protected amino group.
Uniqueness
tert-Butyl (6-hydroxyhexyl)oxycarbamate is unique due to the presence of both the Boc-protected amino group and the hydroxyl group, making it versatile for various synthetic applications .
Eigenschaften
Molekularformel |
C11H23NO4 |
|---|---|
Molekulargewicht |
233.3 g/mol |
IUPAC-Name |
tert-butyl N-(6-hydroxyhexoxy)carbamate |
InChI |
InChI=1S/C11H23NO4/c1-11(2,3)16-10(14)12-15-9-7-5-4-6-8-13/h13H,4-9H2,1-3H3,(H,12,14) |
InChI-Schlüssel |
KCSNPYJVDNTZDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NOCCCCCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Chloromethyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B1365146.png)



![(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine](/img/structure/B1365159.png)

![5-Bromo-2-chloro-1H-benzo[D]imidazole](/img/structure/B1365162.png)
![4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde](/img/structure/B1365163.png)



![2-Chloro-5-methyl-1H-benzo[d]imidazole](/img/structure/B1365167.png)
